

An In-Depth Technical Guide to the Kinase Profile of Ibrutinib

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Compound of Interest

Compound Name: Btk-IN-12
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib (also known as PCI-32765) is a potent and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4][5][6] By targeting BTK, Ibrutinib effectively disrupts these signaling pathways, making it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][5][7] This guide provides a detailed overview of the kinase profile of Ibrutinib, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action

Ibrutinib functions as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[1][7] This covalent modification permanently inactivates the kinase, leading to the sustained inhibition of BTK-mediated signaling. The inhibition of BTK blocks the downstream activation of pathways such as NF- κ B and MAP kinase, which are critical for B-cell proliferation and survival.[2][6]

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Ibrutinib, while potent against BTK, also inhibits other kinases that possess a homologous cysteine residue in the active site.

Table 1: Biochemical Potency and Selectivity of Ibrutinib Against Various Kinases

Kinase	IC50 (nM)	Kinase Family	Comments
BTK	0.5	Tec	Primary target
BMX	1.0	Tec	High affinity
TEC	2.6	Tec	High affinity
ITK	10.7	Tec	Potential for T-cell effects
EGFR	>1000	Receptor Tyrosine Kinase	Low affinity
JAK3	>1000	Janus Kinase	Low affinity

Note: IC50 values are compiled from various publicly available kinase profiling studies. Actual values may vary depending on the specific assay conditions.

Cellular Activity

The cellular activity of Ibrutinib is a measure of its ability to inhibit BTK signaling within a cellular context, leading to downstream functional effects such as inhibition of proliferation and induction of apoptosis in B-cell malignancies.

Table 2: Cellular Activity of Ibrutinib

Cell Line	Assay Type	Endpoint	IC50 (nM)
TMD8 (DLBCL)	Cell Viability (MTT)	Inhibition of Proliferation	10
Ramos (Burkitt's Lymphoma)	BTK Autophosphorylation	Inhibition of p-BTK (Y223)	5
Primary CLL cells	Apoptosis (Annexin V)	Induction of Apoptosis	20

Experimental Protocols

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

- Reagents and Materials: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC), assay buffer.
- Procedure:
 - Prepare a serial dilution of Ibrutinib in DMSO.
 - In a 384-well plate, add the BTK enzyme, peptide substrate, and Ibrutinib at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction mixture at room temperature for 1 hour.
 - Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).
 - Incubate for 1 hour to allow for antibody binding.

7. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
8. Calculate the ratio of the two emission signals to determine the extent of substrate phosphorylation.
9. Plot the inhibition data against the Ibrutinib concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

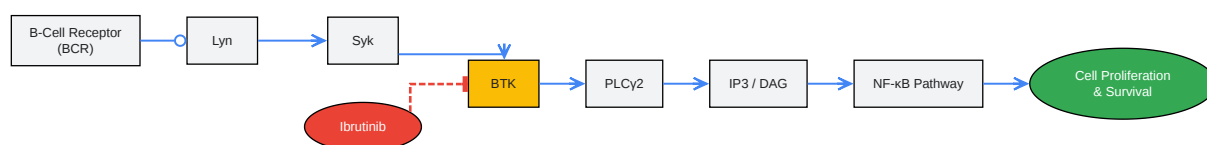
This assay assesses the ability of Ibrutinib to inhibit the activation of BTK in a cellular context.

- **Cell Culture:** Culture B-cell lymphoma cells (e.g., Ramos) in appropriate media.
- **Treatment:** Treat the cells with varying concentrations of Ibrutinib for 2 hours.
- **Stimulation:** Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
- **Cell Lysis:** Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blot:**
 1. Separate equal amounts of protein on a polyacrylamide gel.
 2. Transfer the separated proteins to a PVDF membrane.
 3. Block the membrane with 5% non-fat milk or BSA in TBST.
 4. Incubate the membrane with a primary antibody against phosphorylated BTK (p-BTK Y223) overnight at 4°C.
 5. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
7. Strip and re-probe the membrane for total BTK and a loading control (e.g., GAPDH) for normalization.

Visualizations

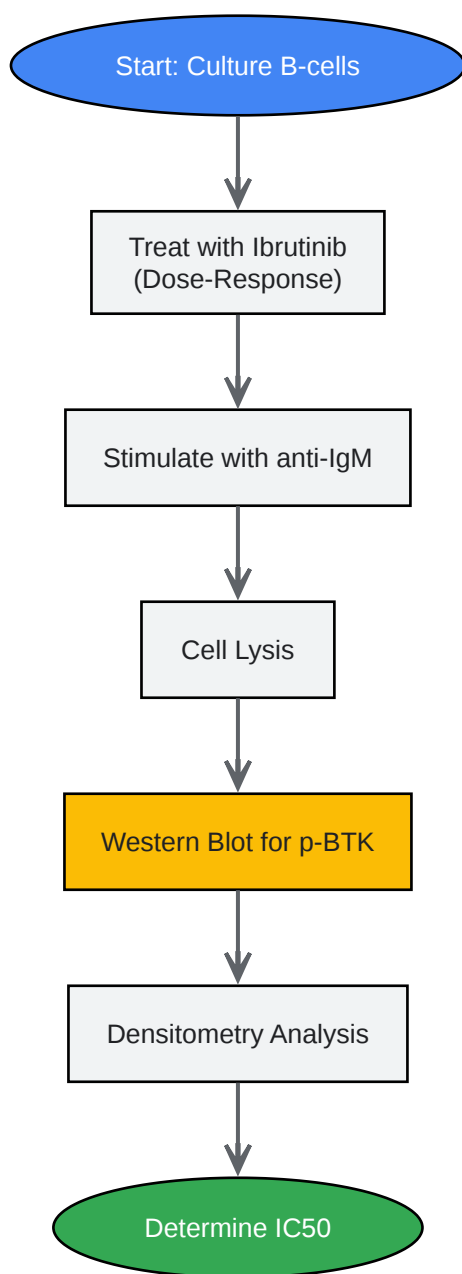
B-Cell Receptor Signaling Pathway and Ibrutinib's Point of Intervention



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Caption: Ibrutinib covalently binds to and inhibits BTK, blocking downstream signaling.

Experimental Workflow for Assessing Cellular BTK Inhibition



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Caption: Workflow for determining the cellular potency of Ibrutinib.

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